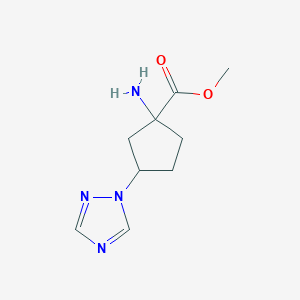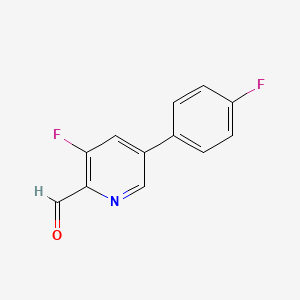![molecular formula C17H16N4O2S B13066780 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinazolinone core, a sulfanyl group, and an acetohydrazide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
The synthesis of 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar compounds include other quinazolinone derivatives and acetohydrazides. What sets 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:
属性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)21-16(23)13-4-2-3-5-14(13)19-17(21)24-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22) |
InChI 键 |
LVZNHANSGQZGBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


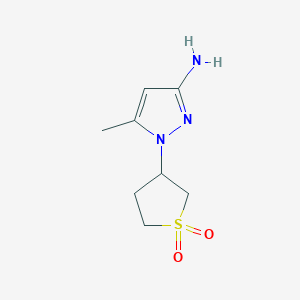
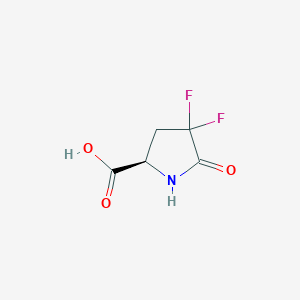
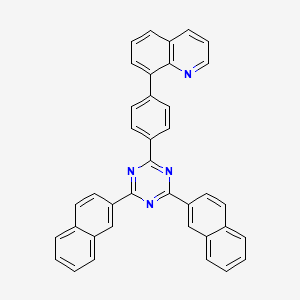
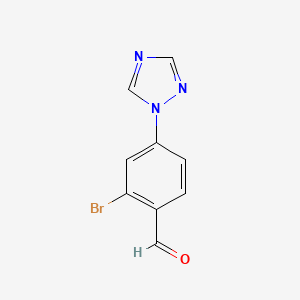

![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)
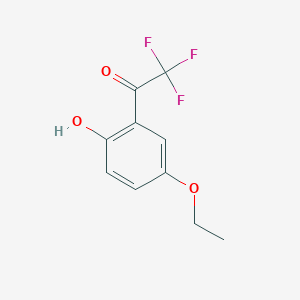


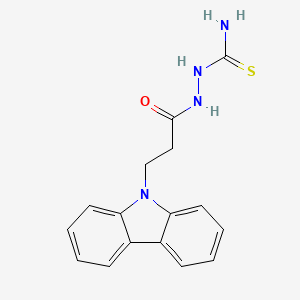
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)

